![molecular formula C16H16N4O2 B2430706 N-[2-(Cyanomethylamino)-2-oxoethyl]-3-quinolin-2-ylpropanamide CAS No. 2249497-78-5](/img/structure/B2430706.png)
N-[2-(Cyanomethylamino)-2-oxoethyl]-3-quinolin-2-ylpropanamide
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Description
Iminodiacetonitrile is used as a chemical intermediate . It is also used in the preparation of iminodiacetic acid . Further, it is used to study the interference of nitriles in cyanide determination .
Synthesis Analysis
Iminodiacetonitrile can be synthesized from anthranilonitriles via N-unprotected 2-(cyanomethylamino)benzonitriles . The process involves Thorpe–Ziegler cyclisation of the N-unprotected 2-(cyanomethylamino)benzonitriles with K2CO3 in EtOH at elevated temperatures and pressures using either microwave heating or conventional heating in a sealed tube .
Molecular Structure Analysis
The molecular formula of Iminodiacetonitrile is C4H5N3 . Its structure includes a cyanomethylamino group attached to an acetonitrile group .
Chemical Reactions Analysis
Iminodiacetonitrile is used as a chemical intermediate in various reactions . It is also used in the preparation of iminodiacetic acid .
Physical And Chemical Properties Analysis
Iminodiacetonitrile is soluble in water, acetone, and hot methanol . It has a melting point of 75°C to 79°C . The molecular weight is 95.11 g/mol .
Safety and Hazards
properties
IUPAC Name |
N-[2-(cyanomethylamino)-2-oxoethyl]-3-quinolin-2-ylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c17-9-10-18-16(22)11-19-15(21)8-7-13-6-5-12-3-1-2-4-14(12)20-13/h1-6H,7-8,10-11H2,(H,18,22)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMSJWVPOCNBPLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)CCC(=O)NCC(=O)NCC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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